![molecular formula C16H11NS B14010177 5H-Benzo[a]phenothiazine CAS No. 225-82-1](/img/structure/B14010177.png)
5H-Benzo[a]phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzo[a]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[a]phenothiazine typically involves the condensation of 2-aminothiophenol with 2-chlorobenzoquinone under basic conditions. The reaction is carried out in the presence of anhydrous sodium carbonate, which facilitates the formation of the phenothiazine core . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the phenothiazine core .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzo[a]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Applications De Recherche Scientifique
5H-Benzo[a]phenothiazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5H-Benzo[a]phenothiazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as Type I signal peptidase, which is essential for bacterial growth . Additionally, it can interfere with the electron transport chain in cells, leading to the generation of reactive oxygen species and subsequent cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: A parent compound with similar structural features but different functional groups.
Benzo[b]phenothiazine: Another derivative with a different arrangement of the benzene and thiazine rings.
Phenoxazine: A structurally related compound with an oxygen atom replacing the sulfur atom in the thiazine ring.
Uniqueness
5H-Benzo[a]phenothiazine is unique due to its specific arrangement of the benzene and thiazine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
225-82-1 |
|---|---|
Formule moléculaire |
C16H11NS |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
5H-benzo[a]phenothiazine |
InChI |
InChI=1S/C16H11NS/c1-2-6-12-11(5-1)9-10-15-16(12)17-13-7-3-4-8-14(13)18-15/h1-8,10H,9H2 |
Clé InChI |
RLVBYJHKSCWXMV-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C(=NC3=CC=CC=C3S2)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
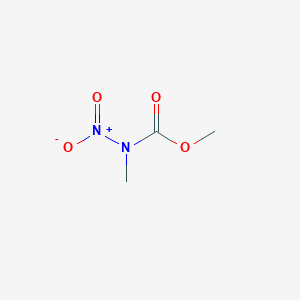
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)
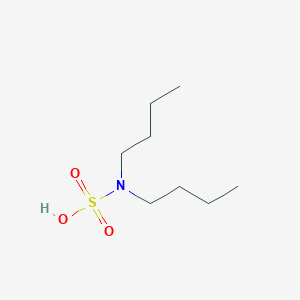
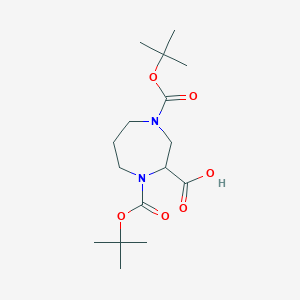
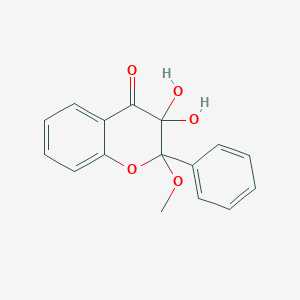
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
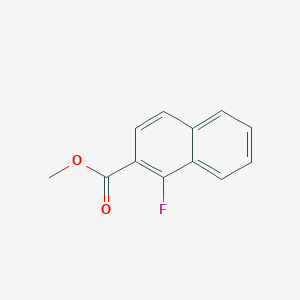
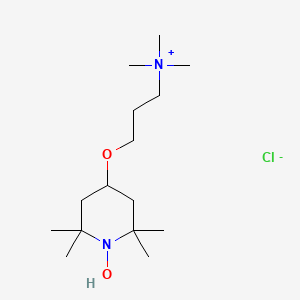
![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide](/img/structure/B14010144.png)
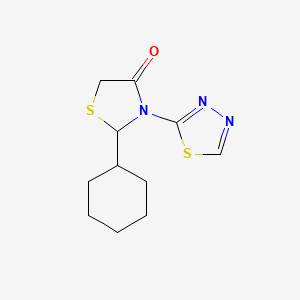

![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
